Chemical structure and molecular weight of 2-(1-Phenylpropoxy)ethan-1-amine
Chemical structure and molecular weight of 2-(1-Phenylpropoxy)ethan-1-amine
An In-depth Technical Guide to 2-(1-Phenylpropoxy)ethan-1-amine: Structure, Properties, and Synthesis
Introduction
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including endogenous neurotransmitters and synthetic drugs.[1] Compounds within this class modulate critical biological pathways, leading to applications in areas such as neuroscience and infectious diseases.[2][3] This technical guide provides a comprehensive overview of 2-(1-Phenylpropoxy)ethan-1-amine, a specific derivative within this important class. While detailed biological data for this particular compound is not extensively published, its structural features suggest potential for exploration in drug discovery programs.
This document serves as a foundational resource for researchers, scientists, and drug development professionals. It details the molecule's chemical structure, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, and methods for its characterization. The guide is designed to bridge the gap in available literature and provide the necessary technical insights to facilitate further research and application.
Molecular Structure and Identification
The fundamental identity of a compound is rooted in its molecular structure, which dictates its physical properties and biological interactions. 2-(1-Phenylpropoxy)ethan-1-amine possesses a unique combination of a phenyl ring, a chiral ether linkage, and a primary amine, making it an interesting candidate for further investigation.
Caption: Chemical structure highlighting the phenyl, propoxy, and ethanamine moieties. The asterisk (*) indicates the chiral center.
Table 1: Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(1-Phenylpropoxy)ethan-1-amine | N/A |
| CAS Number | 1352503-93-5 | [4] |
| Molecular Formula | C₁₁H₁₇NO | [4][5] |
| Molecular Weight | 179.26 g/mol | [4] |
| Monoisotopic Mass | 179.13101 Da | [5] |
| SMILES | CCC(C1=CC=CC=C1)OCCN | [5] |
| InChI | InChI=1S/C11H17NO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | [5] |
| InChIKey | IUNSHSLDGLFMEQ-UHFFFAOYSA-N | [5] |
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for designing experiments, formulating drug products, and predicting its pharmacokinetic profile. While extensive experimental data for 2-(1-Phenylpropoxy)ethan-1-amine is sparse, a combination of predicted values and known data provides a solid starting point.[5]
Table 2: Physicochemical Data
| Property | Value | Source / Method |
| Purity | ≥95% | [4] |
| Predicted XlogP | 1.6 | [5] |
| Physical Form | Predicted to be an oil or low-melting solid at room temperature | N/A |
| Predicted pKa | ~9.5-10.5 (for the primary amine) | Based on similar structures |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Based on structure |
Expertise in Action: Protocol for Experimental Property Determination
To address the data gap, standard laboratory procedures can be employed. The following protocols are foundational for characterizing novel compounds.
Protocol 1: Determination of pKa via Potentiometric Titration This method is essential for understanding the ionization state of the molecule at different pH values, which impacts solubility, receptor binding, and membrane permeability.
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Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL).
-
Data Acquisition: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The primary amine is expected to be the sole basic center in the physiological pH range.
Synthesis and Purification
A reliable and scalable synthetic route is paramount for producing material for research and development. While no specific synthesis is published for this exact molecule, a logical and robust pathway can be designed based on well-established chemical transformations. The proposed route involves a Williamson ether synthesis followed by the reduction of an azide, a common strategy to introduce a primary amine while avoiding side reactions.
Caption: A two-step synthetic pathway for 2-(1-Phenylpropoxy)ethan-1-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Azidoethoxy)propyl]benzene (Intermediate)
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Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to deprotonate the alcohol, forming a reactive alkoxide. Using an azide-containing electrophile (2-azido-1-bromoethane) serves to install a masked version of the amine, preventing the free amine from reacting with the starting materials or intermediates.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Reagent Addition: Wash the NaH with dry hexanes to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
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Add a solution of 1-phenyl-1-propanol (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.
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Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of 2-azido-1-bromoethane (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azide intermediate.
Step 2: Synthesis of 2-(1-Phenylpropoxy)ethan-1-amine (Final Product)
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Rationale: The reduction of the azide to a primary amine is a clean and high-yielding transformation. Catalytic hydrogenation (H₂ over Pd/C) is a preferred method due to its mild conditions and simple workup (filtration of the catalyst).
-
Setup: Dissolve the azide intermediate (1.0 eq.) from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (10% w/w, ~5 mol%) to the solution.
-
Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-(1-Phenylpropoxy)ethan-1-amine. Further purification, if necessary, can be achieved by distillation or conversion to a salt followed by recrystallization.
Spectroscopic Characterization
Unambiguous structural confirmation is a non-negotiable step in chemical research. A combination of spectroscopic techniques provides a detailed picture of the molecular architecture.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include multiplets in the aromatic region (~7.2-7.4 ppm), a characteristic triplet for the benzylic proton (CH-O), and various multiplets for the aliphatic chain protons, including a triplet for the terminal methyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for each unique carbon atom. This includes multiple signals for the aromatic carbons, a signal for the benzylic carbon, and signals for the carbons in the propoxy and ethanamine chains.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-O-C ether stretching (~1100 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aliphatic C-H stretching (~2850-2950 cm⁻¹).
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MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 180.1383.
Biological Context and Potential Applications
While no specific biological activity has been reported for 2-(1-Phenylpropoxy)ethan-1-amine, its structure places it within the pharmacologically rich class of phenylalkylamines.[1] Derivatives with similar structural motifs have shown a range of activities, suggesting potential avenues for investigation.
-
Central Nervous System (CNS) Applications: Many phenethylamine derivatives act as antidepressants by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin.[3] The structural similarity suggests this compound could be a candidate for screening in CNS-related assays.
-
Antimicrobial Potential: Some complex amine derivatives have been investigated as inhibitors of bacterial enzymes, such as in overcoming colistin resistance.[2]
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Research Tool: As a chiral amine, it can serve as a valuable building block in the synthesis of more complex molecules or as a ligand in catalysis.
The presence of a primary amine and a chiral center offers rich opportunities for derivatization to explore structure-activity relationships (SAR) in various drug discovery campaigns.
Conclusion
2-(1-Phenylpropoxy)ethan-1-amine is a structurally interesting molecule belonging to the medicinally significant phenylalkylamine family. This guide has provided a detailed account of its chemical identity, physicochemical properties, a robust and logical synthetic protocol, and the analytical methods required for its characterization. Although its biological profile remains to be elucidated, its structural features warrant further investigation, particularly in the fields of CNS drug discovery and as a versatile chemical intermediate. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this compound.
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